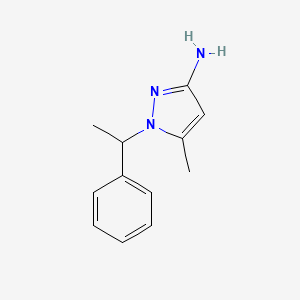
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride: is a chemical compound with the molecular formula C5H9N3·2HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride typically involves the following steps:
Formation of Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
N-Methylation: The next step is the methylation of the pyrazole ring. This is usually done using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
Amination: The final step involves the introduction of the amino group at the 4-position of the pyrazole ring. This can be done using ammonia (NH3) or an amine under suitable conditions.
Formation of Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (R-X) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce N-alkylated pyrazole derivatives.
科学的研究の応用
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
1H-pyrazol-4-amine: Lacks the N,N-dimethyl groups, making it less lipophilic.
N-methyl-1H-pyrazol-4-amine: Contains only one methyl group, resulting in different reactivity and solubility properties.
1H-pyrazol-4-carboxylic acid: Contains a carboxyl group instead of an amino group, leading to different chemical behavior.
Uniqueness
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride is unique due to its dual methylation, which enhances its lipophilicity and alters its reactivity compared to other pyrazole derivatives. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.
特性
分子式 |
C5H11Cl2N3 |
|---|---|
分子量 |
184.06 g/mol |
IUPAC名 |
N,N-dimethyl-1H-pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3.2ClH/c1-8(2)5-3-6-7-4-5;;/h3-4H,1-2H3,(H,6,7);2*1H |
InChIキー |
VPXOUSXJSRRZCM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CNN=C1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
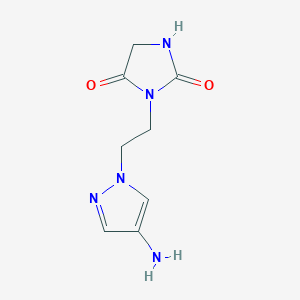
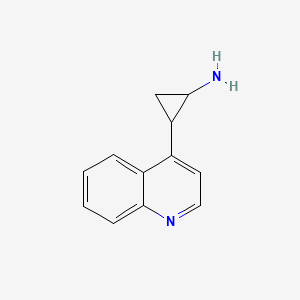
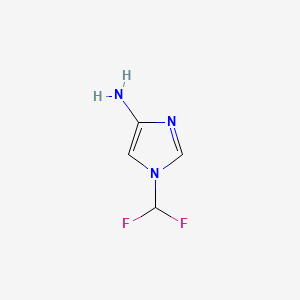
![Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
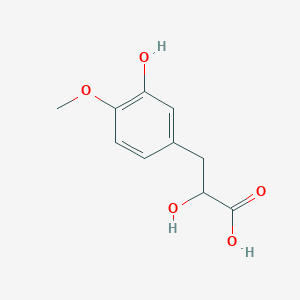
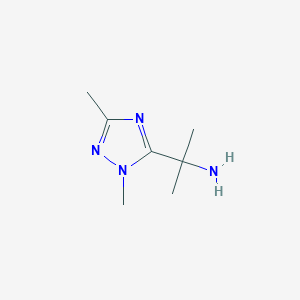
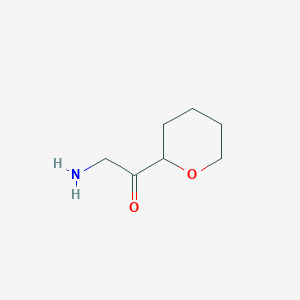
![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)


